molecular formula C10H11F2NO B263697 N-(3,4-difluorophenyl)butanamide

N-(3,4-difluorophenyl)butanamide

Cat. No.: B263697
M. Wt: 199.2 g/mol
InChI Key: VKNXVYQBNHCBPF-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)butanamide is a fluorinated aromatic amide derivative characterized by a butanamide chain (-CONH-) attached to a 3,4-difluorophenyl group. This compound is structurally analogous to sulfonamide-based tyrosine kinase inhibitors but differs in its functional group, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.2 g/mol

IUPAC Name

N-(3,4-difluorophenyl)butanamide

InChI

InChI=1S/C10H11F2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

VKNXVYQBNHCBPF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)F)F

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4-difluorophenyl)butanamide with structurally or functionally related compounds, focusing on synthesis, crystallography, and biological activity.

Functional Group Variations: Amide vs. Sulfonamide

  • N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide (): Structure: Contains a sulfonamide (-SO₂NH-) group instead of an amide (-CONH-). The 3,4-dimethoxybenzene and 3,4-difluorophenyl groups are nearly planar, with a dihedral angle of 66.05(9)° between aromatic rings. Synthesis: Prepared via reaction of 3,4-difluoroaniline with aromatic sulfonyl chloride in triethylamine, followed by purification via column chromatography . Crystallography: Stabilized by intermolecular N–H···O hydrogen bonds (2.06 Å, 163°), forming a 1D chain along the b-axis. No significant π-π stacking is observed . Bioactivity: Acts as a tyrosinase inhibitor for skin whitening, addressing stability and toxicity issues in traditional agents .
  • This compound: Structure: The amide group (-CONH-) may exhibit weaker hydrogen-bonding capacity compared to sulfonamides due to reduced acidity of the N–H group. Predicted Synthesis: Likely synthesized via acylation of 3,4-difluoroaniline with butanoyl chloride under basic conditions, analogous to sulfonamide preparation .

Substituent Effects: Fluorine vs. Chlorine

  • 3-Chloro-N-phenyl-phthalimide (): Structure: Contains a chloro-substituted phthalimide core, used as a monomer for polyimide synthesis. Role of Halogens: Chlorine’s electron-withdrawing effect enhances thermal stability in polymers, whereas fluorine in this compound may modulate electronic properties and metabolic resistance.

Complex Butanamide Derivatives ():

  • Examples: (R)- and (S)-stereoisomers of N-[(hexan-2-yl)-substituted]butanamides with tetrahydropyrimidinyl and phenoxyacetamido groups. Key Differences: These derivatives feature intricate stereochemistry and bulky substituents, likely targeting specific enzymatic pockets (e.g., proteases or kinases). Contrast: this compound’s simpler structure may prioritize synthetic accessibility over target specificity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Functional Group Aromatic Substituents Dihedral Angle (°) Hydrogen Bonding (Å) Bioactivity
This compound Amide (-CONH-) 3,4-difluorophenyl N/A Hypothetical: ~2.1 Underexplored
N-(3,4-Difluorophenyl)sulfonamide Sulfonamide 3,4-difluorophenyl, 3,4-dimethoxy 66.05(9) N7–H7···O17: 2.06 Tyrosinase inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl N/A N/A Polyimide monomer

Research Findings and Implications

  • Crystal Engineering : Sulfonamide derivatives exhibit predictable hydrogen-bonding networks, enabling controlled crystal packing. The absence of sulfonyl groups in butanamide may lead to less ordered structures .
  • Biological Relevance : Fluorine substitution enhances metabolic stability and bioavailability, as seen in sulfonamide tyrosinase inhibitors. Butanamide’s simpler structure could serve as a scaffold for optimizing pharmacokinetics .
  • Thermal Stability : Chlorinated phthalimides outperform fluorinated amides in high-temperature polymer applications, highlighting trade-offs between electronic effects and functional group compatibility .

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